4-(2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide
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Overview
Description
The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl moiety, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound . It also contains a 4-oxo-4H-pyran-3-yl moiety, which is a type of pyran, a six-membered heterocyclic, oxygen-containing ring. The compound is linked together by an acetamido group and a benzamide group.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl moiety and the 4-oxo-4H-pyran-3-yl moiety would contribute to the rigidity of the molecule, while the acetamido and benzamide groups would add polarity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide groups could participate in hydrolysis or condensation reactions. The exact reactivity would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
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Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones
- Application : The synthesis of 2, 3-dihydroquinazolin-4(1H)-ones is promoted by an efficient, inexpensive, and reusable heterogeneous Lewis acid catalyst .
- Method : The reaction involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . The catalyst is easy to remove from the reaction mixture by simple filtration and can be reused several times without losing its activity .
- Results : The methodology provides good to high yields of 2, 3-dihydroquinazolin-4(1H)-ones .
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2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design
- Application : 2,3-Dihydroquinazolin-4(1H)-one (DHQ) is a core structural component in various biologically active compounds . It has been used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
- Method : Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . Recently, the use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .
- Results : The DHQ derivatives have shown a wide range of biological activities .
- tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Application : This compound is a derivative of dihydroisoquinoline, which is a core structure in the compound you mentioned .
- Method : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The outcomes or results obtained from the use of this compound are not specified in the source .
-
Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones
- Application : The synthesis of 2, 3-dihydroquinazolin-4(1H)-ones is promoted by an efficient, inexpensive, and reusable heterogeneous Lewis acid catalyst .
- Method : The reaction involves the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . The catalyst is easy to remove from the reaction mixture by simple filtration and can be reused several times without losing its activity .
- Results : The methodology provides good to high yields of 2, 3-dihydroquinazolin-4(1H)-ones .
-
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design
- Application : 2,3-Dihydroquinazolin-4(1H)-one (DHQ) is a core structural component in various biologically active compounds . It has been used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
- Method : Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . Recently, the use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .
- Results : The DHQ derivatives have shown a wide range of biological activities .
-
tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Application : This compound is a derivative of dihydroisoquinoline, which is a core structure in the compound you mentioned .
- Method : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The outcomes or results obtained from the use of this compound are not specified in the source .
Future Directions
properties
IUPAC Name |
4-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c25-24(30)17-5-7-19(8-6-17)26-23(29)15-32-22-14-31-20(11-21(22)28)13-27-10-9-16-3-1-2-4-18(16)12-27/h1-8,11,14H,9-10,12-13,15H2,(H2,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQHSWUQEVYNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide |
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